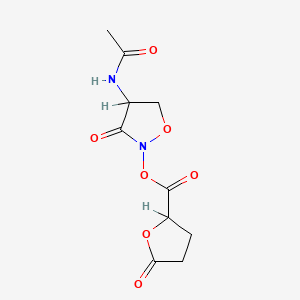

2-Furancarboxylic acid, 2-(4-(acetylamino)-3-oxo-2-isoxazolidinyl)tetrahydro-5-oxo-

概要

説明

準備方法

合成経路と反応条件: ラクトビシンは、さまざまな化学経路によって合成することができます。 反応条件は、一般的に、目的の生成物を高純度かつ高収率で得るために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業的生産方法: ラクトビシンの工業的生産には、収率を最大化し、不純物を最小限に抑えるために、最適化された反応条件を用いた大規模合成が含まれます。 これには、生産の整合性と効率性を確保するために、連続フローリアクター、自動制御システム、および厳格な品質管理対策の使用が含まれることがよくあります .

化学反応の分析

反応の種類: ラクトビシンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます . 反応条件には、一般的に、目的の変換を達成するために、制御された温度、pHレベル、および反応時間が含まれます .

形成される主要な生成物: これらの反応から形成される主要な生成物には、抗菌活性が向上し、β-ラクタマーゼ酵素に対する感受性が低下したさまざまなラクトビシン誘導体が含まれます .

4. 科学研究への応用

ラクトビシンは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 2-furancarboxylic acid can exhibit potent antimicrobial activity, making them suitable candidates for antibiotic development.

- Case Study: TAN-588

A notable derivative, TAN-588, has shown effectiveness against a range of bacterial strains. It was isolated from soil microorganisms and demonstrated significant antimicrobial activity, suggesting its potential as a new class of antibiotics . The synthesis of various derivatives has led to the identification of compounds with enhanced efficacy against resistant bacterial strains.

Synthesis of Novel Compounds

2-Furancarboxylic acid serves as a versatile building block in organic synthesis, facilitating the creation of various chemical entities with desirable properties.

-

Applications in Coordination Chemistry

The compound is utilized in synthesizing high-nuclearity heterometallic complexes, such as manganese-gadolinium based single-molecule magnets. These materials have applications in quantum computing and data storage technologies . -

Biocompatible Nanomaterials

It is also involved in the synthesis of biocompatible multifunctional dextran furoate nanospheres, which can be used for drug delivery systems due to their favorable biocompatibility and functionalization capabilities .

Therapeutic Applications

The therapeutic potential of 2-furancarboxylic acid derivatives extends beyond antimicrobial activity. Their structural characteristics allow for modifications that can enhance their pharmacological profiles.

- Dermatological Treatments

Analogues of 5-(tetradecyloxy)-2-furancarboxylic acid have been investigated for treating dermatological disorders. These compounds exhibit anti-inflammatory properties, making them useful in topical formulations for skin conditions .

Environmental Applications

Research has also highlighted the role of furan derivatives in environmental science, particularly concerning their effects on microbial populations.

- Inhibition of Bacterial Swarming

Studies have shown that trace amounts of furan-2-carboxylic acids can inhibit bacterial swarming and extracellular polysaccharide production in certain environmental bacteria, suggesting their potential use as biocontrol agents .

Summary Table of Applications

作用機序

類似化合物との比較

ラクトビシンは、その非β-ラクタム構造とペニシリン結合タンパク質を標的にする能力により、抗生物質の中でユニークな存在です . 類似の化合物には、以下が含まれます。

β-ラクタム系抗生物質: これらには、ペニシリン、セファロスポリン、カルバペネムなどがあり、これらもペニシリン結合タンパク質を標的にしますが、β-ラクタム環を含んでいます.

シクロセリン: この抗生物質は、ラクトビシンとシクロセリンモチーフを共有し、結核の治療に使用されています.

γ-ラクタム系抗生物質: これらの化合物は、ラクトビシンとγ-ラクタムモチーフを共有し、同様の作用機序を持っています.

ラクトビシンのシクロセリンとγ-ラクタムモチーフのユニークな組み合わせは、その非β-ラクタム構造と相まって、他の抗生物質とは異なり、そのユニークな生物学的活性に貢献しています .

生物活性

2-Furancarboxylic acid, specifically the compound 2-Furancarboxylic acid, 2-(4-(acetylamino)-3-oxo-2-isoxazolidinyl)tetrahydro-5-oxo- , is of significant interest in medicinal chemistry due to its diverse biological activities. This compound, derived from furanic structures, has been studied for its potential antibacterial, antifungal, and anti-inflammatory properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure that combines the furan ring with an isoxazolidine moiety, which is known to influence its biological properties. The presence of the acetylamino group enhances its solubility and reactivity, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of 2-furancarboxylic acid exhibit notable antimicrobial properties. A study on lanthanide metal complexes with furan-2-carboxylic acid demonstrated enhanced antibacterial activity against Pseudomonas and Bacillus species when compared to the free acid. The results are summarized in Table 1:

| Compound | Pseudomonas (mm) | Bacillus (mm) |

|---|---|---|

| Furan-2-carboxylic acid (FCA) | 5.1 | 5.2 |

| La-FCA | 9.7 | 9.8 |

| Sm-FCA | 9.8 | 9.7 |

| Gd-FCA | 9.3 | 9.6 |

| Dy-FCA | 9.2 | 9.4 |

The study concluded that the coordination of metal ions with FCA significantly enhances its antimicrobial properties due to the chelation effect, which improves the stability and bioavailability of the compound .

Antifungal Activity

The antifungal activity of 2-furancarboxylic acid and its metal complexes was evaluated against various fungi, including Aspergillus flavus, Aspergillus niger, and Aspergillus fumigatus. The results are presented in Table 2:

| Compound | A. flavus (0.1%) | A. niger (0.1%) | A. fumigatus (0.1%) |

|---|---|---|---|

| FCA | 11.5 mm | 20 mm | 15.8 mm |

| La-FCA | 33.8 mm | 40 mm | 36.6 mm |

| Sm-FCA | 33.7 mm | 45 mm | 36.6 mm |

| Gd-FCA | 27.3 mm | 40 mm | 31.1 mm |

| Dy-FCA | 38.1 mm | 50 mm | 42.1 mm |

These findings suggest that metal coordination not only enhances antibacterial activity but also significantly boosts antifungal efficacy .

Anti-inflammatory Activity

In addition to antimicrobial properties, derivatives of furan-2-carboxylic acid have shown potential anti-inflammatory effects. A study assessed the anti-inflammatory activity by measuring paw edema in animal models treated with various derivatives compared to standard drugs like indomethacin:

| Compound | Increase in Paw Volume (mL ± SE) | % Inhibition at Dose (20 mg/kg) |

|---|---|---|

| RD-1 | 0.43 ± 0.014 | 55.50 |

| RD-2 | 0.45 ± 0.006 | 53.72 |

| RD-3 | 0.40 ± 0.009 | 58.72 |

| Indomethacin (std.) | 0.36 ± 0.014 | 62.25 |

These results indicate that certain derivatives possess significant anti-inflammatory properties, making them candidates for further pharmacological development .

Case Studies

Several case studies have explored the applications of furan derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving furan derivatives showed promising results against antibiotic-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as alternative therapeutic agents .

- Neuroprotective Effects : Another study investigated the neuroprotective properties of furan derivatives in models of oxidative stress, revealing that certain compounds could mitigate cell death induced by hydrogen peroxide, suggesting potential applications in neurodegenerative diseases .

特性

CAS番号 |

107167-31-7 |

|---|---|

分子式 |

C10H12N2O7 |

分子量 |

272.21 g/mol |

IUPAC名 |

2-(4-acetamido-3-oxo-1,2-oxazolidin-2-yl)-5-oxooxolane-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O7/c1-5(13)11-6-4-18-12(8(6)15)10(9(16)17)3-2-7(14)19-10/h6H,2-4H2,1H3,(H,11,13)(H,16,17) |

InChIキー |

ZUEKKUYIXILDAF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CON(C1=O)OC(=O)C2CCC(=O)O2 |

正規SMILES |

CC(=O)NC1CON(C1=O)C2(CCC(=O)O2)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lactivicin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。